molecular formula C11H16N2O3 B13621154 ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate

ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate

Cat. No.: B13621154
M. Wt: 224.26 g/mol
InChI Key: CMAKDJHNNLUYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring a cyclopentyl ether substituent at the 3-position of the pyrazole ring. Its molecular structure combines a heterocyclic core with a lipophilic cyclopentyl group and an electron-withdrawing ester moiety. The cyclopentyloxy group likely enhances steric bulk and lipophilicity compared to smaller substituents, influencing solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 5-cyclopentyloxy-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-12-13-10(9)16-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13)

InChI Key

CMAKDJHNNLUYOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OC2CCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate typically involves the construction of the pyrazole core followed by selective substitution at the 3-position with a cyclopentyloxy group and esterification at the 4-position. The key steps include:

  • Formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and β-ketoesters or related precursors.
  • Introduction of the cyclopentyloxy substituent via nucleophilic substitution or alkylation reactions.
  • Esterification of the carboxylic acid group to yield the ethyl ester.

Synthesis of Ethyl Pyrazole-4-carboxylate Core

A foundational step is the preparation of ethyl pyrazole-4-carboxylate, which serves as the scaffold for further functionalization. According to ChemicalBook, this compound can be synthesized by esterification of 1H-pyrazole-4-carboxylic acid with ethanol in the presence of thionyl chloride at low temperatures (0–20 °C) over 3 hours, yielding approximately 80% of the product. The reaction proceeds via in situ formation of the acid chloride, which then reacts with ethanol to form the ester (Table 1).

Step Reactants Conditions Yield (%) Reference
Esterification 1H-pyrazole-4-carboxylic acid + thionyl chloride + ethanol 0–20 °C, 3 h 80 ChemicalBook

Introduction of the Cyclopentyloxy Group at the 3-Position

The cyclopentyloxy substituent at the 3-position is introduced typically through nucleophilic substitution on a suitable pyrazole precursor bearing a leaving group at the 3-position (e.g., 3-halogenated pyrazoles). Several methods have been reported for preparing 3-halogenated pyrazoles, which can then be converted to 3-alkoxy derivatives:

  • Chupp et al. (1994) describe the preparation of 3-chloro-4,5-dihydro-1H-pyrazoles by reacting oxopyrazolidine with phosphorus oxychloride.
  • Gorelic et al. (1985) report diazonium salt intermediates derived from 3-amino-4,5-dihydro-1H-pyrazoles for halogenation.
  • Bach et al. (1994) detail a bipolar cycloaddition approach to 3-chloro-4,5-dihydro-1H-pyrazoles via hydrazidoyl chloride intermediates.

These halogenated intermediates can undergo nucleophilic substitution with cyclopentanol or its alkoxide to afford the 3-(cyclopentyloxy) substitution (Table 2).

Method Starting Material Reagents/Conditions Notes Reference
Halogenation Oxopyrazolidine Phosphorus oxychloride, reflux ~83 °C Produces 3-chloro-4,5-dihydro-1H-pyrazole
Diazonium salt route 3-amino-4,5-dihydro-1H-pyrazoles Diazotization and halogenation Intermediate diazonium salts used
Bipolar cycloaddition Hydrazidoyl chloride intermediates N-chlorosuccinimide, decarboxylation Alternative halogenation method

Subsequent substitution with cyclopentanol or cyclopentoxide ion under basic conditions (e.g., potassium carbonate in DMF) can yield the 3-(cyclopentyloxy) derivative.

Alternative Approaches and Optimization

  • Direct alkylation of 3-hydroxy-pyrazole derivatives with cyclopentyl halides under basic conditions may provide another route.
  • Protection-deprotection strategies may be employed to achieve regioselectivity.
  • Use of catalysts or phase-transfer agents can enhance yields and selectivity.

Research Data and Analysis

Yields and Purity

The esterification step to form ethyl pyrazole-4-carboxylate typically achieves yields around 80% with high purity after silica gel chromatography. The halogenation and subsequent substitution steps vary depending on reagents and conditions but generally afford moderate to good yields (50–85%) for the 3-substituted pyrazole derivatives.

Structural Confirmation

  • Proton nuclear magnetic resonance (¹H NMR) and carbon-13 NMR (¹³C NMR) spectroscopy confirm the presence of the ethyl ester and cyclopentyloxy substituent.
  • Mass spectrometry (MS) data typically show molecular ion peaks consistent with the expected molecular weight.
  • Elemental analysis and high-performance liquid chromatography (HPLC) are used to verify purity.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Conditions Yield (%) Comments Source
1 Esterification 1H-pyrazole-4-carboxylic acid + thionyl chloride + ethanol, 0–20 °C, 3 h ~80 Formation of ethyl pyrazole-4-carboxylate
2 Halogenation Oxopyrazolidine + phosphorus oxychloride, reflux at 83 °C 50–85 Preparation of 3-chloro-pyrazole intermediate
3 Nucleophilic substitution 3-chloro-pyrazole + cyclopentanol (or alkoxide), base (K2CO3), solvent (DMF) 60–80 Introduction of cyclopentyloxy group Inferred from
4 Purification Silica gel chromatography - Ensures product purity

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or esters.

Scientific Research Applications

Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Pyrazole-4-carboxylate derivatives differ primarily in their substituents at the 3- and 5-positions. Key analogs and their features include:

Compound Name Substituent (Position) Molecular Weight Key Structural/Functional Attributes
Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate Cyclopentyloxy (3) ~239.26* High lipophilicity; bulky substituent
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CF₃ (3) 208.14 Electron-withdrawing group; crystalline
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl (1), NH₂ (5) 249.24 Polar amino group; aryl substitution
Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate CHF₂ (3) 190.15 Moderate lipophilicity; halogenated
Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate Cyclopropyl (5), CH₃ (3) 194.23 Compact substituents; potential metabolic stability

*Estimated based on analogous structures.

Key Observations:
  • Electron Effects : Trifluoromethyl (CF₃) and ester groups enhance electrophilicity at the pyrazole core, facilitating nucleophilic reactions .
  • Crystallinity : CF₃-substituted analogs exhibit robust crystalline packing, as validated by SHELX-refined structures .
Example Pathway for Target Compound:

Pyrazole Core Formation : Ethyl acetoacetate reacts with hydrazine to yield ethyl 5-hydroxypyrazole-4-carboxylate.

Etherification: The hydroxyl group at position 3 is replaced with cyclopentyloxy via Mitsunobu reaction or SN2 displacement.

Physicochemical Properties

  • Lipophilicity : The cyclopentyloxy group increases logP compared to CF₃ (predicted logP ~2.5 vs. ~1.4 for CF₃ analogs) .
  • Solubility : Bulky substituents reduce aqueous solubility, necessitating formulation in organic solvents (e.g., DMSO) for biological assays .
  • Thermal Stability : Melting points for analogs range widely (e.g., 153–154°C for fluorophenyl-substituted derivatives vs. 115–161°C for azido analogs ).

Biological Activity

Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol. The compound features a cyclopentyloxy group and an ethyl ester functionality, which may influence its pharmacological properties by enhancing lipophilicity and altering interactions with biological targets.

The biological activity of pyrazole derivatives, including ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate, is primarily attributed to their ability to interact with various biological targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates or inhibitors, facilitating binding to active sites and modulating biological processes.

Biochemical Pathways

Pyrazole derivatives have been shown to impact several biochemical pathways, leading to diverse pharmacological effects. These include:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Inhibiting inflammatory mediators and pathways.
  • Antitumor Properties : Showing cytotoxic effects on cancer cell lines .

Biological Activity Data

Recent studies have highlighted the promising biological activities of ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate and related compounds. Below is a summary table of key findings from various research studies:

Study ReferenceBiological ActivityTest SystemIC50 Values (µM)
AntitumorHeLa Cells10-20
AntioxidantEA.hy926 Cells0.55 (PDE4D inhibition)
Anti-inflammatoryNeutrophils1.05 (PDE4B inhibition)

Case Studies

Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of pyrazole derivatives, ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate demonstrated significant cytotoxicity against HeLa cells with an IC50 range between 10-20 µM. This suggests its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the compound's ability to inhibit phosphodiesterase enzymes (PDE4B and PDE4D), which are involved in inflammatory processes. The results indicated that it effectively reduced reactive oxygen species (ROS) production in activated neutrophils, with IC50 values of 1.05 µM for PDE4B and 0.55 µM for PDE4D .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted hydrazines with β-keto esters. For example, analogous pyrazole derivatives are synthesized via refluxing ethyl acetoacetate with hydrazine derivatives in ethanol, followed by cyclopentyloxy group introduction using Mitsunobu conditions or nucleophilic substitution . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., K₂CO₃ for deprotonation). Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 6.5–7.5 ppm for protons, δ 140–160 ppm for carbons) and cyclopentyloxy group (δ 1.5–2.5 ppm for protons) .
  • X-ray crystallography : Resolves spatial conformation, bond angles, and hydrogen-bonding networks (e.g., Acta Crystallographica data for analogous compounds) .
  • FT-IR : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations (C=N, ~1600 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : Pyrazole carboxylates are explored as intermediates for bioactive molecules. For example:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
  • Enzyme inhibition studies : Use fluorescence-based assays (e.g., COX-2 inhibition) to evaluate anti-inflammatory potential .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. ICReDD’s approach combines computational screening (e.g., Gibbs free energy profiles) with experimental validation to identify optimal catalysts, solvents, and temperatures . For example, reaction path searches may prioritize cyclopentyloxy group coupling via SN2 mechanisms over SN1 due to steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :

  • Dose-response curves : Address variability in IC₅₀ values by standardizing assay conditions (e.g., cell line selection, incubation time) .
  • SAR analysis : Compare substituent effects (e.g., cyclopentyloxy vs. fluorophenyl) on target binding using molecular docking (AutoDock Vina) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .

Q. How does the cyclopentyloxy moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (shake-flask method) to assess membrane permeability .
  • Metabolic stability : Conduct liver microsome assays (rat/human) to evaluate CYP450-mediated oxidation .
  • Molecular dynamics simulations : Model interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

Q. What advanced reactor designs improve scalability for synthesizing this compound?

  • Methodological Answer :

  • Flow chemistry : Enhances heat/mass transfer for exothermic cyclization steps (residence time: 10–30 min) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) while maintaining yield .
  • Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.